![molecular formula C15H15ClN6 B2859303 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine CAS No. 537667-14-4](/img/structure/B2859303.png)
6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine
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Description
6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine, also known as CPP, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This chemical compound has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
Scientific Research Applications
Antifungal Activity
Some compounds with a piperazine moiety have shown promising antifungal activity . Although the specific compound was not tested, it’s possible that it could also have antifungal properties due to the presence of the piperazine ring.
Antibacterial Activity
Compounds with a piperazine ring have been found to have antibacterial properties . This suggests that “6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine” might also have potential as an antibacterial agent.
Antitumor Activity
Piperazine derivatives have been studied for their antitumor activity . The presence of the piperazine ring in “6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine” could potentially give it antitumor properties.
Antidepressant and Antipsychotic Activity
Piperazine is a common structural motif found in many antidepressant and antipsychotic drugs . This suggests that “6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine” could potentially have applications in the treatment of mental health disorders.
Anti-inflammatory Activity
Compounds containing a piperazine ring have been found to have anti-inflammatory properties . This suggests that “6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine” might also have potential as an anti-inflammatory agent.
Treatment of Neurodegenerative Diseases
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that “6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine” could potentially have applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c16-11-2-1-3-12(8-11)21-4-6-22(7-5-21)15-13-14(18-9-17-13)19-10-20-15/h1-3,8-10H,4-7H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXXACAFRCQPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324415 |
Source
|
Record name | 6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24783846 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine | |
CAS RN |
537667-14-4 |
Source
|
Record name | 6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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